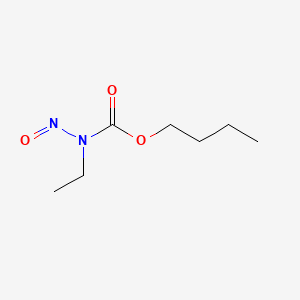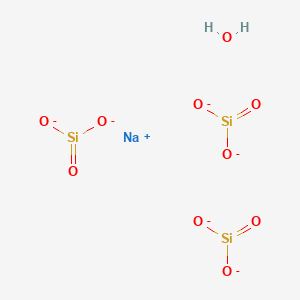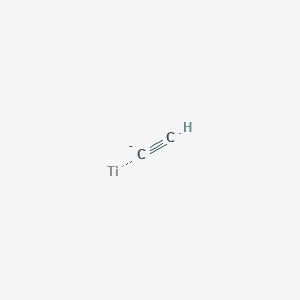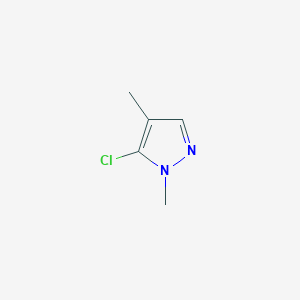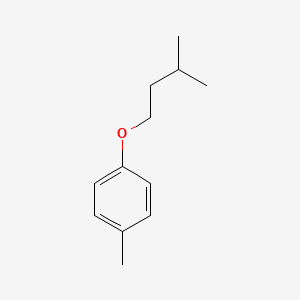
Isopentyl p-tolyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopentyl p-tolyl ether, also known as 1-Methyl-4-(3-methylbutoxy)benzene, is an organic compound with the molecular formula C12H18O. It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is used in various applications, including separation processes and pharmacokinetics .
Vorbereitungsmethoden
Isopentyl p-tolyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). This method is widely used due to its efficiency and simplicity .
Analyse Chemischer Reaktionen
Isopentyl p-tolyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Isopentyl p-tolyl ether is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of isopentyl p-tolyl ether involves its interaction with various molecular targets and pathways. It can act as a solvent, facilitating the dissolution and interaction of other compounds. It can also participate in chemical reactions, forming new compounds with different properties .
Vergleich Mit ähnlichen Verbindungen
Isopentyl p-tolyl ether can be compared with other similar compounds, such as:
Diethyl ether: A common solvent with a similar structure but different physical properties.
Ethylene glycol dimethyl ether: Another ether with different chemical properties and applications.
Tetrahydrofuran: A cyclic ether with unique properties and uses in organic synthesis.
This compound is unique due to its specific structure and properties, which make it suitable for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
23446-55-1 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
1-methyl-4-(3-methylbutoxy)benzene |
InChI |
InChI=1S/C12H18O/c1-10(2)8-9-13-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3 |
InChI-Schlüssel |
BGMZYLDJORRZMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


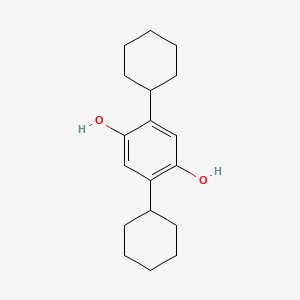

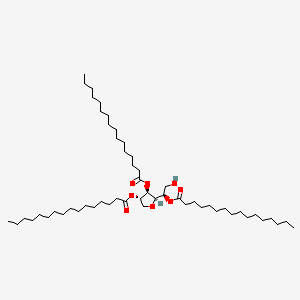

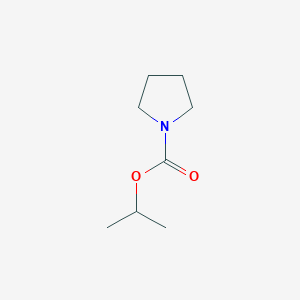
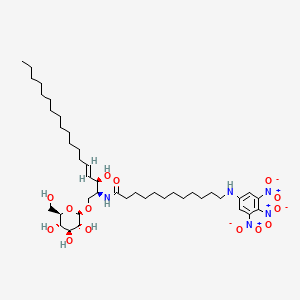
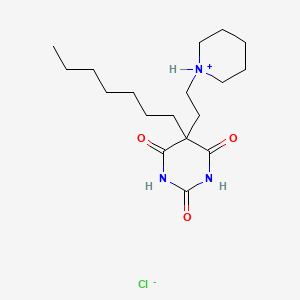


![6H-Pyrido[4,3-b]carbazole](/img/structure/B13750317.png)
